2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20123095
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O4S |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
| Standard InChI Key | QATBZMTWAOELSC-JFLMPSFJSA-N |
| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
Introduction
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core, a sulfanyl group, and a trimethoxyphenyl substituent, which contribute to its potential biological activities. The benzimidazole moiety is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects, while the sulfanyl group and the trimethoxyphenyl substituent enhance its chemical reactivity and potential therapeutic applications.
Synthesis and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. Common solvents include dimethyl sulfoxide and ethanol, while catalysts may be employed to facilitate certain steps. The reaction conditions, such as temperature and pH, must be carefully controlled to ensure high yield and purity.
Biological Activities and Potential Applications
Compounds featuring the benzimidazole scaffold are often investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trimethoxyphenyl group in this compound may enhance its bioactivity compared to simpler analogs. Specific biological assays are necessary to evaluate the therapeutic potential of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide.
| Potential Application | Biological Activity |
|---|---|
| Anticancer Therapy | Inhibition of cell proliferation, induction of apoptosis |
| Anti-inflammatory Agents | Modulation of inflammatory pathways |
| Antimicrobial Agents | Inhibition of microbial growth |
Mechanism of Action and Interaction Studies
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide likely involves interactions with various molecular targets, including enzymes and receptors. The benzimidazole moiety may bind to DNA and proteins, disrupting their function, while the trimethoxyphenyl group could contribute to its biological activity through specific interactions within cells. Further studies are required to elucidate the exact mechanism of action and optimize the compound for therapeutic use.
Comparison with Similar Compounds
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is distinct from other benzimidazole derivatives due to its unique combination of functional groups. Compared to simpler analogs, such as 4-(trifluoromethyl)benzimidazole, this compound offers greater structural complexity and potential for enhanced bioactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzimidazole | Trifluoromethyl group | Simpler structure, less functional diversity |
| Benzimidazole-thioether derivatives | Sulfanyl group present | Varying substituents lead to different biological activities |
| Acetohydrazide derivatives | Hydrazide linkage | Focus on different hydrophobic/hydrophilic balance |
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